

Application Note & Protocol: Quantitative Metabolomic Analysis using L-Carnosine-d4

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Compound of Interest		
Compound Name:	L-Carnosine-d4	
Cat. No.:	B8088782	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool in drug development and disease research. Accurate quantification of metabolites is crucial for identifying biomarkers and understanding mechanisms of action.[1] L-carnosine, an endogenous dipeptide, and its analogs are implicated in various physiological processes, including antioxidant defense and neurotransmission.[2][3][4][5] Due to its biological importance, the precise measurement of carnosine levels in various matrices is of significant interest.

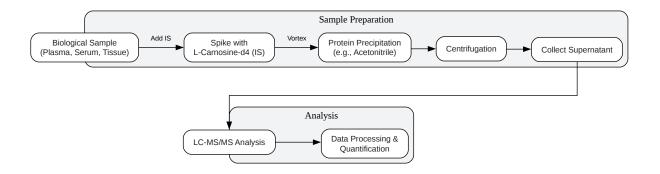
This document provides a detailed protocol for the preparation of biological samples for the quantitative analysis of L-carnosine using **L-Carnosine-d4** as an internal standard. The use of a stable isotope-labeled internal standard like **L-Carnosine-d4** is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and reproducibility. This method is applicable to various biological samples, including plasma, serum, and tissue homogenates, and is optimized for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Experimental Workflow

The overall workflow for sample preparation and analysis is depicted below. It involves sample collection, protein precipitation with the addition of the **L-Carnosine-d4** internal standard,



centrifugation to remove precipitated proteins, and subsequent analysis of the supernatant by LC-MS/MS.



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Caption: General workflow for metabolomics sample preparation and analysis using **L-Carnosine-d4**.

Detailed Experimental Protocols

1. Protocol for Plasma/Serum Sample Preparation

This protocol is adapted from standard protein precipitation methods for plasma and serum samples.

- Materials:
 - Plasma or serum samples, stored at -80°C.
 - L-Carnosine-d4 internal standard (IS) stock solution (e.g., 1 mg/mL in water).
 - Acetonitrile (ACN), LC-MS grade, chilled to -20°C.



- Microcentrifuge tubes (1.5 mL).
- Pipettes and tips.
- Microcentrifuge capable of reaching >13,000 x g.
- Vortex mixer.
- Procedure:
 - Thaw plasma/serum samples on ice.
 - $\circ~$ In a 1.5 mL microcentrifuge tube, add 50 μL of the plasma or serum sample.
 - Add a specific volume of the L-Carnosine-d4 internal standard solution to each sample to achieve a final concentration within the calibration curve range.
 - Add 200 μL of ice-cold acetonitrile to the sample.
 - Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
 - Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
 - Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.
 - Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
- 2. Protocol for Tissue Sample Preparation

This protocol is designed for the extraction of metabolites from tissue samples, such as muscle tissue.

- Materials:
 - Tissue samples, stored at -80°C.
 - L-Carnosine-d4 internal standard (IS) stock solution.



- Homogenization buffer (e.g., 100 mM Ammonium Formate, pH 4).
- Acetonitrile (ACN), LC-MS grade.
- Tissue homogenizer (e.g., bead beater).
- Microcentrifuge tubes (2 mL).
- Other materials as listed in the plasma/serum protocol.

Procedure:

- Weigh approximately 50 mg of frozen tissue.
- Add the tissue to a 2 mL microcentrifuge tube containing homogenization beads.
- Add 500 μL of homogenization buffer.
- Homogenize the tissue using a bead beater according to the manufacturer's instructions.
 Keep samples on ice during and after homogenization.
- Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
- Transfer 100 μL of the supernatant to a new 1.5 mL microcentrifuge tube.
- Spike the supernatant with the L-Carnosine-d4 internal standard.
- Add 400 μL of ice-cold acetonitrile.
- Vortex for 1 minute and then centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the final supernatant to an autosampler vial for analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be adapted for specific instruments. A hydrophilic interaction liquid chromatography (HILIC) method is often suitable for retaining and separating polar metabolites like carnosine.



Table 1: Suggested LC-MS/MS Parameters

Parameter	Recommended Setting	
Liquid Chromatography		
Column	HILIC column (e.g., Acquity UPLC BEH Amide, 1.7 μm)	
Mobile Phase A	Acetonitrile/Water (95:5) with 0.1% Formic Acid	
Mobile Phase B	Acetonitrile/Water (50:50) with 0.1% Formic Acid	
Flow Rate	0.3 mL/min	
Injection Volume	5 μL	
Column Temperature	40°C	
Mass Spectrometry		
Ionization Mode	Positive Electrospray Ionization (ESI+)	
Detection Mode	Multiple Reaction Monitoring (MRM)	
Capillary Voltage	3.0 kV	
Source Temperature	150°C	
Desolvation Temperature	400°C	

Table 2: MRM Transitions for L-Carnosine and L-Carnosine-d4

Compound	Precursor Ion (m/z)	Product Ion (m/z)
L-Carnosine	227.1	110.1, 156.1
L-Carnosine-d4	231.1	114.1, 160.1

Note: The exact m/z values for **L-Carnosine-d4** will depend on the position of the deuterium labels. The values provided are hypothetical and should be confirmed by direct infusion of the standard.



Quantitative Data Summary

The following table summarizes typical quantitative performance data for L-carnosine analysis from various studies. These values can serve as a benchmark for method validation.

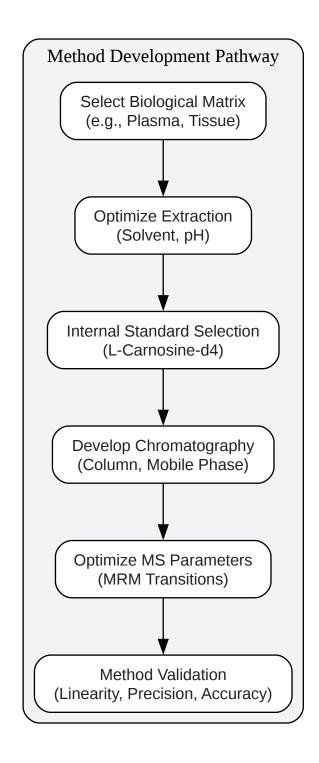
Table 3: Example Quantitative Performance Data for L-Carnosine Analysis

Parameter	Value Range	Reference
Linearity Range	1.0 nM - 15.0 μM	
Limit of Detection (LOD)	0.4 nM	-
Limit of Quantification (LOQ)	1.0 nM	-
Intra-day Precision (%RSD)	< 15%	-
Inter-day Precision (%RSD)	< 15%	-
Recovery	97.4% - 103%	-

Logical Relationship for Method Development

The development of a robust quantitative metabolomics method involves several key considerations, from sample preparation to data analysis. The following diagram illustrates the logical relationships and decision-making process.





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Caption: Key stages in the development of a quantitative metabolomics method.

Conclusion



This application note provides a comprehensive guide for the sample preparation and quantitative analysis of L-carnosine in biological matrices using **L-Carnosine-d4** as an internal standard. The detailed protocols and suggested LC-MS/MS parameters offer a solid foundation for researchers in metabolomics and drug development. Adherence to these guidelines will facilitate the generation of accurate and reproducible data, which is essential for advancing our understanding of the roles of L-carnosine in health and disease.

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